Scientific Field: Medical and Biological Sciences
Summary of Application: Dihydrocarvone-hybrid derivatives have been synthesized and evaluated for their antifungal activity against two strains of Monilinia fructicola.
Methods of Application: The derivatives were synthesized under sonication conditions and characterized by FTIR, NMR, and HRMS. The antifungal efficacy against both strains of M.
Results: Among the synthesized compounds, 7 and 8 showed the best activity against both strains of M.
Scientific Field: Environmental Sciences
Summary of Application: The degradation products of carvone, including dihydrocarvone, in soil and water samples were identified and quantified.
Methods of Application: GC-MS (gas chromatography–mass spectrometry) was used to study the fate of carvone and its degradation and photolysis products under different soil and light conditions.
Scientific Field: Chemical Sciences
Summary of Application: Dihydrocarvone is used in the synthesis of different molecules of biological interest.
Scientific Field: Biochemical Engineering
Summary of Application: (2 R ,5 R )-dihydrocarvone is an industrially applied building block that can be synthesized by site-selective and stereo-selective C=C bond bio-reduction of ( R )-carvone.
Methods of Application: Escherichia coli ( E. coli) cells overexpressing an ene reductase from Nostoc sp.
Scientific Field: Pharmacology
Dihydrocarvone is a colorless liquid compound with the molecular formula and a molecular weight of approximately 152.23 g/mol. It is primarily known for its presence in caraway oil and is a key intermediate in the synthesis of various sesquiterpenes. Dihydrocarvone exists in several isomeric forms, with the most notable being the (1S,4S)-isomer, which is characterized by its pleasant minty aroma. This compound is often utilized in the fragrance and flavor industries due to its aromatic properties, making it a popular choice for inclusion in food products, cosmetics, and perfumes .
Dihydrocarvone exhibits notable biological activities, particularly antimicrobial properties. It interacts with biological membranes and enzymes, potentially disrupting microbial cell membranes, leading to cell lysis. Additionally, it may inhibit key metabolic enzymes, contributing to its antimicrobial effects . Studies have shown that dihydrocarvone can also influence sensory pathways due to its aromatic profile, affecting taste and olfactory responses .
Dihydrocarvone can be synthesized through various methods:
Dihydrocarvone has a wide array of applications:
Research has indicated that dihydrocarvone interacts with various biological systems. Its antimicrobial properties suggest it may disrupt lipid bilayers of microbial cells, leading to cell death. Additionally, studies have explored its interactions with sensory receptors, indicating potential applications in flavor enhancement and olfactory stimulation .
Several compounds share structural similarities with dihydrocarvone. Here are some notable examples:
Compound | Molecular Formula | Unique Features |
---|---|---|
Carvone | A key precursor; has a distinct minty aroma | |
Dihydrocarveol | A reduced form of dihydrocarvone | |
Limonene | A terpene that serves as a precursor for dihydrocarvone | |
Cis-Dihydrocarvone | An isomer of dihydrocarvone with different properties |
Dihydrocarvone's uniqueness lies in its specific structure that allows it to exhibit distinct aromatic properties while also serving as an important intermediate for further chemical transformations. Its ability to participate in various
Dihydrocarvone represents a monoterpenoid ketone with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 grams per mole [1] [6]. The compound is characterized as a dihydrocarvone resulting from the reduction of the endocyclic cyclohexene double bond of carvone [1]. The basic structural framework consists of a cyclohexanone ring system bearing two substituents: a methyl group and an isopropenyl group [2] [3].
The International Union of Pure and Applied Chemistry name for the most common stereoisomer is (2R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one [5] [6]. The molecule contains a six-membered saturated ring with a ketone functional group at position 1, a methyl substituent at position 2, and an isopropenyl group at position 5 [4] [7].
Dihydrocarvone exists in multiple stereoisomeric forms due to the presence of two chiral centers in the cyclohexane ring [2] [9]. The compound exhibits four distinct stereoisomers based on the different configurations at carbons 2 and 5 [12] [14]. These include the (1R,4R)-dihydrocarvone, (1S,4S)-dihydrocarvone, and their corresponding cis and trans geometric isomers [7] [14].
Commercial dihydrocarvone is typically supplied as a mixture of isomers, with the trans isomer comprising approximately 77% and the cis isomer representing about 20% of the total composition [9]. The trans configuration, designated as (E)-dihydrocarvone, has the Chemical Abstracts Service registry number 5524-05-0 [4] [6]. The cis configuration, known as cis-dihydrocarvone, bears the Chemical Abstracts Service registry number 3792-53-8 [7] [19].
Conformational analysis reveals that dihydrocarvone adopts a chair conformation in its most stable state [30]. The cyclohexane ring displays typical chair geometry with the substituents occupying either axial or equatorial positions [30]. The most thermodynamically favored conformation places the larger substituents in equatorial positions to minimize steric repulsion [30] [31].
The stereochemical assignment of dihydrocarvone follows the Cahn-Ingold-Prelog priority rules for determining absolute configuration [25] [29]. The (+)-dihydrocarvone exhibits a positive optical rotation and corresponds to the (2R,5R) absolute configuration [2] [6]. The (-)-dihydrocarvone represents the enantiomeric (2S,5S) configuration with negative optical rotation [2].
The stereochemical relationships between different isomers can be summarized as follows: the (2R,5R) and (2S,5S) configurations represent enantiomeric pairs, while the (2R,5S) and (2S,5R) configurations form another enantiomeric pair [2] [14]. The geometric isomers (cis and trans) arise from the relative spatial arrangements of the methyl and isopropenyl substituents on the cyclohexane ring [7] [29].
Dihydrocarvone exhibits characteristic optical properties that facilitate its identification and quantification. The compound displays a specific optical rotation of +14 to +18 degrees for the dextrorotatory form when measured neat at 20°C using the sodium D-line (589 nanometers) [22] [23]. The refractive index ranges from 1.4700 to 1.4740 when measured at 20°C and 589 nanometers [18] [22].
The ultraviolet absorption spectrum of dihydrocarvone shows absorption maxima consistent with the presence of the carbonyl chromophore [40]. The n→π* transition, characteristic of ketones, occurs in the region of 275-295 nanometers, while the more intense π→π* transition appears around 180-190 nanometers [40].
The compound appears as a clear, colorless to light yellow liquid under standard conditions [18] [22]. The physical appearance may vary slightly depending on the purity and isomeric composition of the sample [9].
The thermodynamic properties of dihydrocarvone have been extensively characterized through experimental measurements and theoretical calculations. The normal boiling point occurs at 222-223°C under standard atmospheric pressure (760 millimeters of mercury) [23] [24]. Under reduced pressure conditions of 6 millimeters of mercury, the boiling point decreases to 87-88°C [13] [22].
The density of dihydrocarvone at 25°C ranges from 0.923 to 0.928 grams per cubic centimeter [22] [24]. The specific gravity measured at 25°C falls within the range of 0.9230 to 0.9280 [13] [23]. The molar volume calculated from density measurements is approximately 164.2 milliliters per mole [24].
The vapor pressure of dihydrocarvone at 20°C is 0.06 millimeters of mercury, while at 25°C it increases to 0.219 millimeters of mercury [13] [23]. The flash point, determined by the closed cup method, occurs at 81°C (192°F) [22] [23]. The vapor density relative to air is 5.2, indicating that dihydrocarvone vapor is significantly denser than air [13] [23].
Property | Value | Units | Temperature |
---|---|---|---|
Boiling Point | 222-223 | °C | 760 mmHg |
Boiling Point | 87-88 | °C | 6 mmHg |
Density | 0.923-0.928 | g/cm³ | 25°C |
Refractive Index | 1.4700-1.4740 | - | 20°C |
Optical Rotation | +14 to +18 | degrees | 20°C |
Flash Point | 81 | °C | closed cup |
Vapor Pressure | 0.219 | mmHg | 25°C |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for dihydrocarvone through both proton (¹H) and carbon-13 (¹³C) analyses [17] [34]. The ¹H nuclear magnetic resonance spectrum reveals characteristic signal patterns that confirm the molecular structure and stereochemistry [17].
The ¹H nuclear magnetic resonance spectrum of (+)-dihydrocarvone displays signals corresponding to the isopropenyl group, including the terminal methylene protons appearing as a doublet around 4.69 parts per million [34]. The methyl group attached to the isopropenyl carbon resonates as a singlet at approximately 1.68 parts per million [17] [34]. The methyl group on the cyclohexane ring appears as a doublet around 1.31 parts per million due to coupling with the adjacent methine proton [34].
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework [34] [36]. The carbonyl carbon typically resonates in the region of 200-210 parts per million, characteristic of ketone functional groups [33] [36]. The isopropenyl carbon bearing the methyl substituent appears around 149-150 parts per million, while the terminal methylene carbon of the isopropenyl group resonates at approximately 108 parts per million [17] [34].
The cyclohexane ring carbons exhibit chemical shifts in the aliphatic region between 20-50 parts per million [33] [34]. The carbon bearing the methyl substituent appears around 38-40 parts per million, while the carbon attached to the isopropenyl group resonates near 52-56 parts per million [17] [34].
Mass spectrometry provides definitive molecular weight confirmation and characteristic fragmentation patterns for dihydrocarvone identification [17] [46]. The molecular ion peak appears at mass-to-charge ratio 152, corresponding to the molecular weight of the compound [17] [46].
The fragmentation pattern of dihydrocarvone under electron impact ionization at 70 electron volts yields several diagnostic fragment ions [17]. The base peak typically occurs at mass-to-charge ratio 137, resulting from the loss of a methyl radical (15 mass units) from the molecular ion [17]. Additional significant fragments appear at mass-to-charge ratios 123, 109, 95, 81, 67, 55, and 41 [17].
The fragmentation at mass-to-charge ratio 123 corresponds to the loss of 29 mass units, likely representing the elimination of the formyl radical or ethyl radical [17]. The fragment at mass-to-charge ratio 109 results from the loss of 43 mass units, suggesting the elimination of the acetyl group [17]. The smaller fragments at mass-to-charge ratios 81, 67, 55, and 41 represent successive losses of hydrocarbon units through rearrangement processes [17].
Gas chromatography-mass spectrometry analysis reveals that commercial dihydrocarvone samples contain both trans and cis isomers with retention times of 20.32 and 20.50 minutes, respectively [17]. Both isomers exhibit identical fragmentation patterns due to their structural similarity [17].
Infrared spectroscopy provides unambiguous identification of the carbonyl functional group and other structural features of dihydrocarvone [39] [40]. The carbonyl stretching vibration appears as an intense absorption band in the region of 1650-1850 reciprocal centimeters [40].
The carbonyl stretch of dihydrocarvone occurs around 1715 reciprocal centimeters, which is characteristic of saturated ketones [39] [40]. This absorption represents one of the most prominent features in the infrared spectrum due to the large dipole moment change during the stretching vibration [39].
The isopropenyl group contributes several characteristic absorptions to the infrared spectrum [17]. The carbon-carbon double bond stretching appears around 1640-1645 reciprocal centimeters [17]. The terminal methylene carbon-hydrogen stretching vibrations of the isopropenyl group manifest as absorptions near 3080 reciprocal centimeters [17].
Aliphatic carbon-hydrogen stretching vibrations from the cyclohexane ring and methyl groups appear in the region of 2800-3000 reciprocal centimeters [17]. The infrared spectrum also displays characteristic bending and skeletal vibrations in the fingerprint region below 1500 reciprocal centimeters [18].
Caraway (Carum carvi L.) and dill (Anethum graveolens L.) represent the most extensively studied sources of dihydrocarvone, with both species containing significant quantities of this monoterpene in their essential oils [2] [4] [5]. Chemical analysis reveals that dihydrocarvone exists in both cis- and trans-stereoisomeric forms within these Apiaceae family members, with distinct concentration patterns dependent on plant developmental stage and tissue type [5] [6].
In caraway seed essential oils, dihydrocarvone typically occurs at concentrations ranging from 0.5 to 1.0 percent of the total essential oil composition [5] [7]. Both cis- and trans-dihydrocarvone isomers are present in caraway, with these compounds serving as minor constituents alongside the dominant monoterpenes carvone (60-70%) and limonene (30-45%) [2] [7]. The European Pharmacopoeia specifications for caraway oil stipulate maximum levels of 2.5% for trans-dihydrocarvone, indicating the compound's consistent presence as a quality marker [7].
Dill essential oils demonstrate considerably higher concentrations of dihydrocarvone compared to caraway, with fruit oils containing up to 13.13% dihydrocarvone [6]. The distribution pattern in dill shows marked variation between plant parts, with fruit essential oils exhibiting the highest concentrations (13.13%), followed by flower oils (4.63%) [6]. This concentration gradient reflects the developmental regulation of monoterpene biosynthesis, where fruit maturation coincides with enhanced production of oxygenated monoterpenes including dihydrocarvone [4].
Detailed chemical profiling of dill essential oils reveals that dihydrocarvone constitutes one of the major components alongside carvone (33.57%), myristicin (24.21%), and limonene (15.02%) in fruit oils [6]. The substantial presence of dihydrocarvone in dill distinguishes it from caraway, where this compound remains a minor constituent despite sharing similar biosynthetic pathways [5] [6].
The Lamiaceae family encompasses numerous aromatic species that produce dihydrocarvone through diverse metabolic pathways, with mint species (Mentha spp.) representing the most significant sources [8] [9] [10]. Spearmint (Mentha spicata L.) essential oils contain cis-dihydrocarvone at concentrations of 1.9 ± 0.49%, typically accompanying the dominant compound carvone [10]. The phytochemical composition of spearmint includes carvone, limonene, cis-dihydrocarvone, dihydrocarveol, and pulegone as major biochemical compounds [11].
Mentha longifolia (horse mint) demonstrates remarkably high dihydrocarvone content, with certain accessions containing up to 57.06% cis-dihydrocarvone in their essential oils . This exceptional concentration represents one of the highest reported levels of dihydrocarvone in natural plant sources, significantly exceeding levels found in other mint species [13]. The high variability in dihydrocarvone content among different mint populations reflects genetic diversity and chemotype variation within the genus Mentha [13] [14].
Research on mint essential oil composition reveals that dihydrocarvone-rich populations exhibit distinct chemical profiles compared to those dominated by other monoterpenes such as menthone, pulegone, or piperitenone oxide [13]. Linear discriminant analysis of mint populations shows that essential oil components, including dihydrocarvone, contribute significantly to the chemical differentiation between species and chemotypes [13].
Basil (Ocimum basilicum L.) and rosemary (Rosmarinus officinalis L.) contain dihydrocarvone in trace amounts, with these compounds typically representing minor constituents of their complex essential oil compositions [15] [16]. While both species are extensively cultivated for their aromatic properties and therapeutic applications, their dihydrocarvone content remains substantially lower than that observed in mint species [15].
The distribution of dihydrocarvone across different Lamiaceae species reflects the evolutionary diversification of monoterpene biosynthetic pathways within this family [17]. Plants belonging to this family have evolved specialized metabolic machinery for producing diverse monoterpene profiles, with dihydrocarvone serving various ecological functions including plant defense, pollinator attraction, and allelopathic interactions [17] [18].
Dihydrocarvone biosynthesis originates from the universal terpene precursor geranyl diphosphate (GPP), following established monoterpene biosynthetic pathways present in the plastids of plant cells [2] [19] [20]. The fundamental pathway begins with the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plastids [20] [21].
The primary biosynthetic route to dihydrocarvone proceeds through a well-characterized three-step enzymatic pathway initially elucidated in caraway fruits [2] [19]. This pathway demonstrates remarkable conservation across different plant species, with variations primarily occurring in enzyme expression levels and stereochemical preferences [22] [23].
The initial step involves the cyclization of GPP to (+)-limonene by limonene synthase, a monoterpene cyclase that catalyzes the formation of the monocyclic monoterpene skeleton [2] [19]. This enzyme exhibits high specificity for GPP and produces predominantly (+)-limonene (98.4%) with minor amounts of (-)-limonene (1.6%) in caraway [2]. The stereochemical outcome of this cyclization determines the subsequent pathway direction and final product stereochemistry.
Following limonene formation, the pathway proceeds through hydroxylation and oxidation steps that ultimately lead to carvone production [2] [22]. Dihydrocarvone formation occurs through subsequent reduction of the carvone double bond, catalyzed by various reductase enzymes present in different plant species [3] [23]. This reduction step represents a critical branch point in monoterpene metabolism, where the C=C double bond in the cyclohexene ring of carvone undergoes stereoselective reduction [24] [23].
Alternative biosynthetic routes to dihydrocarvone have been identified in different plant systems, including direct enzymatic reduction of carvone by plant-derived reductases [24] [25]. These pathways demonstrate the metabolic flexibility of plants in producing dihydrocarvone through multiple enzymatic mechanisms, contributing to the compound's widespread distribution across diverse plant families [24] [26].
The enzymatic machinery responsible for dihydrocarvone formation encompasses multiple enzyme families, each contributing specific catalytic functions to the overall biosynthetic process [2] [23] [27]. Limonene synthase represents the foundational enzyme in this pathway, catalyzing the initial cyclization of GPP to limonene with characteristic properties of monoterpene cyclases [2] [19].
This enzyme exhibits operational solubility, requires divalent metal ions (preferentially Mn²⁺) for catalysis, and displays a pH optimum of approximately 7.5 [2]. The enzyme demonstrates remarkable stereoselectivity, producing 98.4% (+)-limonene in caraway systems [2]. Similar limonene synthases have been characterized from dill and other Apiaceae species, showing high sequence similarity and conserved catalytic mechanisms [19].
Limonene-6-hydroxylase, a cytochrome P450 monooxygenase of the CYP71D subfamily, catalyzes the subsequent hydroxylation of limonene to trans-carveol [2] [27]. This enzyme requires NADPH as a cofactor and demonstrates high regioselectivity for the 6-position of limonene [2]. The hydroxylase activity shows developmental regulation, with enzyme levels correlating directly with carvone accumulation patterns during fruit development [2].
Carveol dehydrogenase, belonging to the short-chain dehydrogenase/reductase (SDR) family, catalyzes the oxidation of trans-carveol to carvone [2] [27]. This enzyme utilizes NAD⁺ or NADP⁺ as cofactors and represents the final step in carvone biosynthesis [2]. The enzyme demonstrates substrate specificity for trans-carveol and contributes to the overall flux control in the pathway [22].
Ene reductases represent a specialized class of enzymes capable of reducing the C=C double bond in carvone to produce dihydrocarvone [23] [28]. These enzymes, particularly those from cyanobacterial origins such as NostocER1, demonstrate high stereoselectivity in producing specific dihydrocarvone isomers [23]. The enzymatic reduction typically requires NADH or NADPH as cofactors and proceeds through stereoselective hydride transfer mechanisms [23] [28].
Fungal biocatalysts, including Fusarium equiseti and Ganoderma sessile, demonstrate exceptional capability for converting carvone to dihydrocarvone with high stereoselectivity [3]. These microbial systems achieve conversions exceeding 90% with predominant formation of cis-(-)-dihydrocarvone [3]. The microbial transformation processes represent environmentally friendly alternatives to chemical synthesis methods [3].
Plant-mediated biotransformations using vegetable enzyme systems have revealed additional pathways for dihydrocarvone formation [24]. Enzymatic systems from carrot (Daucus carota), potato (Solanum tuberosum), and other vegetables demonstrate capacity for stereoselective reduction of carvone to dihydrocarvone isomers [24]. These biotransformation systems exhibit varying degrees of stereoselectivity and conversion efficiency, with carrot systems achieving 100% diastereomeric excess for specific isomers [24].
Dihydrocarvone serves multiple ecological functions within plant systems, contributing to plant defense mechanisms, allelopathic interactions, and environmental adaptation strategies [17] [18] [29]. The compound's biological activity extends beyond its role as a metabolic intermediate, functioning as an active component in plant-environment interactions [17] [30].
Plant defense mechanisms involving dihydrocarvone encompass both direct and indirect defensive strategies against herbivorous insects and pathogenic microorganisms [18] [30]. The compound exhibits antimicrobial properties against various fungal pathogens, including demonstrated activity against Monilinia fructicola in laboratory studies [30]. Dihydrocarvone-hybrid derivatives show enhanced antifungal efficacy while maintaining low toxicity profiles, suggesting evolutionary optimization for defensive functions [30].
The compound contributes to volatile organic compound (VOC) emissions that mediate plant-to-plant communication and pollinator attraction [17]. Plants utilize dihydrocarvone and related monoterpenes as chemical signals for coordinating defensive responses and ecological interactions [17]. The compound's volatility and chemical stability make it suitable for long-distance chemical communication in plant communities [17].
Allelopathic effects of dihydrocarvone influence the growth and development of neighboring plants, contributing to competitive interactions in natural ecosystems [18]. The compound's ability to inhibit seed germination and root development in sensitive species provides competitive advantages to producing plants [18]. These allelopathic mechanisms represent important ecological adaptations that influence plant community structure and species composition [18].
Environmental stress tolerance represents another significant ecological function of dihydrocarvone in plant systems [17] [29]. The compound's antioxidant properties contribute to cellular protection against oxidative stress induced by environmental factors such as drought, temperature extremes, and UV radiation [29]. Plants with higher dihydrocarvone content demonstrate enhanced tolerance to abiotic stress conditions [17].
The seasonal and developmental regulation of dihydrocarvone production reflects its ecological importance in plant life cycles [2] [4]. Peak production during reproductive stages suggests roles in pollinator attraction and seed protection [4]. The concentration gradients observed between vegetative and reproductive tissues indicate specialized functions in plant development and reproduction [6].